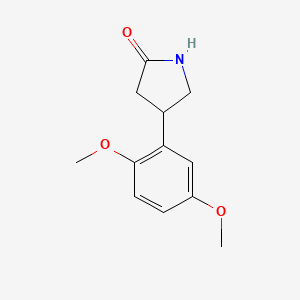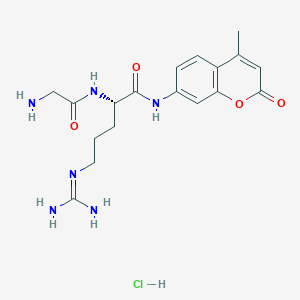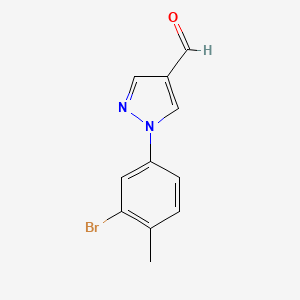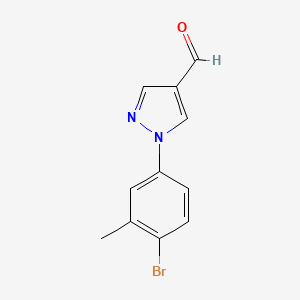
(2E)-1-(3,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(3,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one, commonly referred to as DEEP, is a compound with a wide range of applications in the scientific research field. It is a naturally occurring molecule that is found in a variety of plant species, including the Chinese herb, Angelica sinensis. DEEP has been studied extensively in recent years, as its unique chemical structure allows it to interact with a variety of enzymes and proteins in the body. This makes it a valuable tool for researchers attempting to better understand the molecular mechanisms of a variety of biological processes.
科学的研究の応用
DEEP has a wide range of applications in scientific research. It has been used to study the effects of oxidative stress on cells and tissues, as well as the role of certain enzymes in the regulation of cell death pathways. Additionally, DEEP has been used to study the effects of environmental toxins on the body, such as heavy metals and air pollutants. It has also been used to explore the effects of certain drugs on the body, as well as the possible mechanisms of action of those drugs.
作用機序
The mechanism of action of DEEP is still not fully understood. However, it is believed to interact with a variety of enzymes and proteins in the body, including those involved in the regulation of cell death pathways. It is also believed to act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells and tissues. Additionally, DEEP is thought to interact with certain receptors in the body, such as those involved in the regulation of blood sugar levels.
Biochemical and Physiological Effects
The biochemical and physiological effects of DEEP are still being studied. However, it is believed to have a variety of effects on the body. In animal studies, DEEP has been found to reduce inflammation, improve immune function, and reduce oxidative stress. It has also been found to have anti-cancer properties, as well as anti-diabetic properties. Additionally, DEEP has been found to have neuroprotective effects, as well as cardioprotective effects.
実験室実験の利点と制限
The advantages of using DEEP in laboratory experiments include its low cost, ease of synthesis, and its ability to interact with a variety of enzymes and proteins in the body. Additionally, DEEP is a naturally occurring molecule, making it a safe and effective tool for research. However, there are also some limitations to using DEEP in laboratory experiments. For example, it is not always possible to accurately measure the concentration of DEEP in a sample, as the compound can degrade over time. Additionally, DEEP is not always stable in certain conditions, such as high temperatures and acidic environments.
将来の方向性
The potential future directions for research involving DEEP include further exploration of its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research is needed to better understand the mechanism of action of DEEP and its potential interactions with other molecules in the body. Additionally, further research is needed to better understand the safety and efficacy of DEEP in humans. Finally, further research is needed to explore the potential applications of DEEP in the fields of agriculture, food science, and drug development.
合成法
The synthesis of DEEP is a multi-step process that involves the use of a variety of reagents and solvents. The first step involves the reaction of 4-ethylphenol and 3,4-dimethoxyphenol with sodium hydroxide in ethanol to form the dimethoxyphenylprop-2-en-1-one intermediate. This intermediate is then reacted with sodium ethoxide in ethanol to form the desired product, (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one. This reaction is typically carried out at a temperature of 100°C and a pressure of 1 atm.
特性
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-4-14-5-7-15(8-6-14)9-11-17(20)16-10-12-18(21-2)19(13-16)22-3/h5-13H,4H2,1-3H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEAQUZKKMZQEK-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile](/img/structure/B6358899.png)









